molecular formula C16H14N2O3 B5627236 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B5627236
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: OYQFLSVRMQSFJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as quinolinecarboxamide and has been synthesized using different methods.

Wirkmechanismus

The exact mechanism of action of 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in cancer cell growth and induces apoptosis. In addition, this compound has been shown to activate opioid receptors, which are involved in the modulation of pain.
Biochemical and Physiological Effects:
Studies have shown that 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has biochemical and physiological effects. In animal models, this compound has been shown to have analgesic effects and to inhibit cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its synthetic accessibility, its potential as an anticancer and analgesic agent, and its potential as a building block for the synthesis of new materials. The limitations of using this compound in lab experiments include its toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method of this compound.
3. Studies to develop analogs of this compound with improved pharmacological properties.
4. Studies to investigate the potential of this compound as a building block for the synthesis of new materials.
5. Studies to investigate the potential of this compound as a therapeutic agent for other diseases.

Synthesemethoden

2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been synthesized using different methods. One of the most common methods is the reaction between 2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and ammonia. The reaction is carried out under reflux conditions, and the product is obtained in good yield. Other methods include the reaction of 2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with primary amines or the reaction of 2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with isocyanates.

Wissenschaftliche Forschungsanwendungen

2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In pharmacology, this compound has been studied for its potential as an analgesic agent. Studies have shown that this compound has analgesic effects in animal models. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials.

Eigenschaften

IUPAC Name

2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-15(20)12-9-11-13(7-4-8-14(11)19)18(16(12)21)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFLSVRMQSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.